2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide 2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide
Brand Name: Vulcanchem
CAS No.: 1797291-72-5
VCID: VC4826599
InChI: InChI=1S/C17H18ClFN4O/c1-11-8-16(23-6-2-3-7-23)22-15(21-11)10-20-17(24)13-5-4-12(19)9-14(13)18/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,20,24)
SMILES: CC1=CC(=NC(=N1)CNC(=O)C2=C(C=C(C=C2)F)Cl)N3CCCC3
Molecular Formula: C17H18ClFN4O
Molecular Weight: 348.81

2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide

CAS No.: 1797291-72-5

Cat. No.: VC4826599

Molecular Formula: C17H18ClFN4O

Molecular Weight: 348.81

* For research use only. Not for human or veterinary use.

2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-YL)pyrimidin-2-YL]methyl}benzamide - 1797291-72-5

Specification

CAS No. 1797291-72-5
Molecular Formula C17H18ClFN4O
Molecular Weight 348.81
IUPAC Name 2-chloro-4-fluoro-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide
Standard InChI InChI=1S/C17H18ClFN4O/c1-11-8-16(23-6-2-3-7-23)22-15(21-11)10-20-17(24)13-5-4-12(19)9-14(13)18/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,20,24)
Standard InChI Key ZGMLOWCWHSVWRH-UHFFFAOYSA-N
SMILES CC1=CC(=NC(=N1)CNC(=O)C2=C(C=C(C=C2)F)Cl)N3CCCC3

Introduction

Chemical Structure and Physicochemical Properties

2-Chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide (molecular formula: C18H18ClFN4O\text{C}_{18}\text{H}_{18}\text{ClFN}_4\text{O}) is a benzamide derivative featuring a pyrimidine-pyrrolidine hybrid substituent. The benzamide core is substituted with chlorine and fluorine at the 2- and 4-positions, respectively, while the amide nitrogen is linked to a methylene group attached to a 4-methyl-6-(pyrrolidin-1-yl)pyrimidine ring.

Key Structural Features:

  • Benzamide Core: The aromatic ring’s electron-withdrawing chloro and fluoro groups influence the compound’s electronic distribution and solubility profile .

  • Pyrimidine-Pyrrolidine Moiety: The pyrimidine ring provides a planar heterocyclic scaffold, while the pyrrolidine substituent introduces conformational flexibility and basicity .

Computed Physicochemical Properties:

PropertyValue
Molecular Weight368.81 g/mol
logP (Partition Coefficient)~2.5 (estimated)
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors5 (amide O, pyrimidine N, F)
Polar Surface Area~70 Ų

The compound’s SMILES notation is ClC1=C(C=C(C=C1)F)C(=O)NCC2=NC(=NC(=C2)N3CCCC3)C, and its InChI Key is computed as PUBWGVQLGRMWOE-UHFFFAOYSA-N .

Synthesis and Preparation Methods

The synthesis of 2-chloro-4-fluoro-N-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]methyl}benzamide involves multi-step organic transformations, typically proceeding through the following stages:

Formation of the Pyrimidine-Pyrrolidine Intermediate

The pyrimidine ring is constructed via a condensation reaction between a β-diketone and an amidine derivative. For example, reacting 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine with formaldehyde under basic conditions yields the methylamine intermediate . Subsequent alkylation with a benzyl halide introduces the methylene bridge.

Coupling with the Benzamide Core

The final step involves coupling the pyrimidine-pyrrolidine intermediate with 2-chloro-4-fluorobenzoyl chloride using a palladium-catalyzed Suzuki-Miyaura reaction or a nucleophilic acyl substitution. Optimal conditions include anhydrous dimethylformamide (DMF) as the solvent and potassium carbonate as the base, achieving yields of 65–75% .

Industrial-Scale Optimization:

  • Continuous Flow Reactors: Enhance reaction efficiency and purity by minimizing side reactions.

  • Crystallization Techniques: Utilize ethanol-water mixtures to isolate the product with >95% purity .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its electron-deficient benzamide core and the nucleophilic pyrimidine-pyrrolidine system. Key reactions include:

Nucleophilic Aromatic Substitution

The chloro group at the 2-position undergoes substitution with amines or thiols under mild conditions (e.g., K2CO3\text{K}_2\text{CO}_3, DMF, 60°C), yielding analogs with modified electronic profiles .

Reductive Amination

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing small-molecule inhibitors targeting inflammatory pathways. Its pyrrolidine moiety improves solubility, a critical factor in drug design .

Material Science

As a ligand in metal-organic frameworks (MOFs), the compound’s rigid pyrimidine core facilitates the formation of porous structures for gas storage applications .

Future Directions and Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyrrolidine and pyrimidine substituents to optimize therapeutic efficacy.

  • Computational Modeling: Density functional theory (DFT) calculations to predict binding modes with biological targets.

  • Green Chemistry Approaches: Developing solvent-free synthetic routes to reduce environmental impact .

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